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Compound of Interest

Compound Name: α-​Fructoselysine

CAS No.: 37548-12-2

Cat. No.: B1141911

Get Quote

Content Type: Technical Whitepaper & Experimental Protocol Target Audience: Pharmaceutical

Scientists, Protein Chemists, and Metabolic Researchers[1]

Executive Summary & Chemical Context
-Fructoselysine (

-FL) is the Amadori rearrangement product resulting from the non-enzymatic condensation of
D-glucose with the

-amino group of L-lysine.[1] Unlike its regioisomer

-Fructoselysine (the primary marker of protein glycation, e.g., HbA1c),

-FL formation is sterically and electronically distinct, often occurring at the N-terminus of
peptides or on free lysine in high-glucose environments (e.g., parenteral nutrition formulations
or diabetic plasma).[1]

Key Chemical Identity:

IUPAC Name: (2S)-2-[(1-Deoxy-D-fructos-1-yl)amino]-6-aminohexanoic acid[1]
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Molecular Weight: 308.33 g/mol [1][2][3][4]

Significance: Precursor to specific Advanced Glycation End-products (AGEs) such as

Glucosepane; indicator of N-terminal instability in peptide therapeutics.[1]

Mechanistic Pathway: The Amadori Rearrangement
The formation of

-FL follows the classical Maillard reaction trajectory but is governed by the specific pKa of the

-amine (~8.9) versus the

-amine (~10.5).[1] At physiological pH (7.4), the

-amine is more likely to be in the unprotonated, nucleophilic state (

) compared to the

-amine, making it kinetically favored for initial nucleophilic attack on glucose, despite the steric
hindrance of the carboxyl group.

Pathway Visualization
The following diagram details the transformation from the initial nucleophilic attack to the stable

Amadori product.
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Figure 1: Mechanistic pathway of

-Fructoselysine formation via the Amadori rearrangement.[1]

Mechanistic Causality:
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Condensation: The lone pair of the

-nitrogen attacks the electrophilic carbonyl carbon (C1) of acyclic glucose. This is the rate-
limiting step in acidic conditions, but sugar ring-opening is rate-limiting in neutral conditions.
[1]

Schiff Base Formation: Loss of water yields the labile aldimine (Schiff base).[1] This

intermediate is reversible and readily hydrolyzes back to reactants.[1]

Amadori Rearrangement: An intramolecular proton shift from C2 to N occurs, catalyzed by

weak acids (often the carboxyl group of the amino acid itself acts as an intramolecular

catalyst).[1] This forms the 1-deoxy-1-amino-2-ketose structure (

-FL), which is thermodynamically more stable than the Schiff base.[1]

Synthesis Protocol: Regioselective Production of -
Fructoselysine
To synthesize

-FL specifically, one cannot simply react free lysine with glucose, as this yields a mixture
dominated by

-FL and

-di-fructoselysine.[1] A protection-deprotection strategy is required to block the

-amine.[1]

Experimental Workflow
Objective: Synthesis of

-(1-Deoxy-D-fructos-1-yl)-L-lysine with >95% isomeric purity.

Reagents:

-Carbobenzyloxy-L-lysine (H-Lys(Z)-OH) or

-Boc-L-lysine.[1]
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D-Glucose (anhydrous).[1]

Solvent: Methanol/Water (3:1 v/v) or Pyridine/Acetic Acid (for anhydrous conditions).[1]

Catalyst: Sodium bisulfite (optional, to minimize oxidative browning).[1]
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Figure 2: Chemo-selective synthesis workflow for

-Fructoselysine.
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Step-by-Step Methodology
Reaction Setup: Dissolve 10 mmol of H-Lys(Z)-OH and 20 mmol of D-Glucose in 50 mL of

Methanol/Water (3:1). The excess glucose drives the equilibrium toward the Schiff base.

Thermal Incubation: Reflux at 65°C for 2–4 hours. Monitor by TLC or LC-MS.[1] The solution

will turn pale yellow (early Maillard stage). Avoid brown color (advanced melanoidin

formation).[1]

Isolation of Intermediate: Evaporate solvent under reduced pressure. Resuspend in water

and wash with ethyl acetate to remove unreacted protected lysine (if solubility allows) or

proceed directly if using prep-HPLC.[1]

Deprotection (Hydrogenolysis): Dissolve the intermediate (

-Fructosyl-

-Z-Lysine) in water/methanol. Add 10% Pd/C catalyst.[1] Stir under hydrogen atmosphere
(balloon pressure) for 4–12 hours to cleave the Z-group (Cbz).[1]

Self-Validation Check: Monitor the disappearance of the Z-group aromatic signals in UV

(254 nm).

-FL has low UV absorbance; the loss of the Z-group signal confirms deprotection.

Purification: Filter off the catalyst. The filtrate contains

-FL, free lysine (from hydrolysis), and glucose.[1] Purify using a cation exchange column
(Dowex 50W) or Preparative HPLC (Amide or HILIC column).[1]

Elution:

-FL elutes after glucose but before free lysine due to the reduced basicity of the

-amine after glycation.

Analytical Characterization
Accurate identification requires distinguishing the
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-isomer from the

-isomer and the Schiff base.

Mass Spectrometry (LC-MS/MS)
Direct infusion or LC-separation is the gold standard.[1]

Parameter Setting / Value Notes

Precursor Ion 309.16

Matches both

and

isomers.[1]

Key Fragment 1 84.1
Characteristic lysine immonium

ion (cyclized).[1]

Key Fragment 2 128.0

Specific fragment often

associated with the fructosyl

moiety loss.[1]

Retention Time Column Dependent

-FL typically elutes earlier than

-FL on HILIC columns due to

zwitterionic shielding

differences.[1]

Neutral Loss -162 Da (Hexose)

Indicates loss of the sugar

moiety (characteristic of Schiff

bases/Amadori).[1]

The Furosine Test (Acid Hydrolysis)
Warning: Acid hydrolysis (6M HCl, 110°C) converts all Fructoselysine (both

and

) into Furosine (~30% yield), Pyridosine, and free Lysine.[1]

Utility: Quantifies total bound glucose.[1]
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Limitation: Cannot distinguish between

-FL and

-FL.

Correction: For specific

-FL quantification in complex mixtures, use enzymatic digestion (Pronase E) followed by LC-
MS/MS, avoiding acid hydrolysis.

Biological & Pharmaceutical Relevance[1]
Peptide Drug Stability
In therapeutic peptides, the N-terminal

-amine is a primary site for glycation during storage, especially in lyophilized formulations
containing reducing sugars (often used as lyoprotectants/bulking agents).[1]

Impact: Formation of

-FL at the N-terminus alters the peptide's pI, receptor binding affinity, and immunogenicity.[1]

Mitigation: Formulation at pH < 6 (protonating the

-amine) or replacing glucose/lactose with non-reducing sugars (trehalose, sucrose).[1]

Diabetes and AGEs
-FL is a precursor to Glucosepane and Pentosidine.[1] While

-FL is the dominant circulating form (on Albumin/Hemoglobin),

-FL represents the fate of free amino acids and short-lived peptides.[1]

Gut Microbiota: Recent studies indicate specific gut bacteria (e.g., E. coli, Intestinimonas)

possess kinases (FrlD) to metabolize

-FL and

-FL, converting them into short-chain fatty acids (Butyrate).[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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